Chromium dichloro(tetrahydrofuran)-
Description
Significance in Transition Metal Coordination Chemistry
The significance of chromium dichloro(tetrahydrofuran) complexes in transition metal coordination chemistry lies primarily in their role as versatile starting materials for the synthesis of new chromium compounds. nih.gov The coordination of THF to the chromium center renders the otherwise insoluble anhydrous chromium(III) chloride soluble in common organic solvents, greatly facilitating its reactivity. nih.govbohrium.com
Transition metals like chromium are known for forming a variety of coordination complexes with different geometries and electronic properties. lumenlearning.comlibretexts.org The chromium atom in these THF adducts typically adopts a distorted octahedral geometry. nih.gov A particularly well-characterized example is the dinuclear complex, [CrCl₂(μ-Cl)(thf)₂]₂, which has been identified as a more structurally reliable alternative to the traditionally used CrCl₃(THF)₃. nih.govnih.gov In this dinuclear structure, each chromium(III) ion is coordinated to two terminal chloride ions, two bridging chloride ions, and two THF molecules. nih.gov The bridging chlorides create a planar Cr₂Cl₂ core.
The structural precision of crystalline forms like [CrCl₂(μ-Cl)(thf)₂]₂ is a significant advantage over the amorphous and often impure CrCl₃(THF)₃. nih.govresearchgate.net This well-defined nature allows for more reproducible results in subsequent chemical reactions. The coordinated THF ligands are susceptible to substitution by a wide range of other ligands, enabling the systematic synthesis of new chromium coordination complexes with tailored electronic and steric properties.
Table 1: Key Structural Parameters of [CrCl₂(μ-Cl)(thf)₂]₂
| Parameter | Value |
|---|---|
| Bond Lengths | |
| Cr-Cl (terminal) | 2.277 Å, 2.289 Å |
| Cr-Cl (bridging) | 2.362 Å |
| Coordination Geometry | |
| Cr atom | Octahedral |
| THF Ligand Position | cis |
Data sourced from X-ray crystallography studies. nih.gov
Role in Organometallic Chemistry and Catalysis
Chromium dichloro(tetrahydrofuran) complexes are indispensable in the fields of organometallic chemistry and catalysis. They serve as crucial precursors for generating active catalytic species for important industrial processes, most notably the selective oligomerization of ethylene (B1197577). researchgate.netguidechem.com
Specifically, these complexes are used to prepare catalysts for the tetramerization of ethylene to produce 1-octene (B94956), a valuable linear alpha-olefin used in the production of polymers and other chemicals. nih.govresearchgate.net The chromium complex, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), forms the active catalytic system. researchgate.net Research has demonstrated that the purity and structural integrity of the initial chromium precursor have a profound impact on the efficiency and consistency of the catalyst. nih.govnih.gov
The use of the well-defined, crystalline [CrCl₂(μ-Cl)(thf)₂]₂ as a precursor leads to significantly higher and more reproducible catalytic activity compared to catalysts prepared from the less pure, amorphous CrCl₃(THF)₃. nih.govnih.gov This highlights the critical role of the precursor's quality in achieving optimal catalytic performance. Beyond ethylene oligomerization, these complexes are also used to synthesize a variety of other organometallic chromium compounds, including those supported by pincer ligands and other specialized ligand architectures for various catalytic applications. researchgate.net
Table 2: Ethylene Tetramerization Catalyst Performance
| Chromium Precursor | Catalyst System | Activity (kg/g-Cr/h) | 1-Octene Selectivity |
|---|---|---|---|
| Impure CrCl₃(THF)₃ | [iPrN{P(C₆H₄-p-Si(nBu)₃)₂}₂CrCl₂]⁺[B(C₆F₅)₄]⁻ | ~3000 | Inconsistent |
| Well-defined [CrCl₂(μ-Cl)(thf)₂]₂ | [iPrN{P(C₆H₄-p-Si(nBu)₃)₂}₂CrCl₂]⁺[B(C₆F₅)₄]⁻ | 6600 | 75% |
Catalyst performance data for ethylene tetramerization to 1-octene. nih.govnih.gov
Overview of Key Research Areas and Challenges
A primary challenge in the use of chromium(III) chloride THF adducts has been the nature of the most commonly used precursor, CrCl₃(THF)₃. nih.govresearchgate.net This compound is often prepared in a way that results in an amorphous solid with an uncertain composition and purity. nih.gov It has been shown that some commercial sources of what was thought to be CrCl₃(THF)₃ were actually the hydrated species, CrCl₃(H₂O)(THF)₂. researchgate.net This lack of a well-defined, pure starting material can lead to significant problems with reproducibility in both academic research and industrial applications. nih.gov
A major focus of current research has therefore been the development and characterization of structurally well-defined alternatives. The synthesis and crystallographic identification of [CrCl₂(μ-Cl)(thf)₂]₂ represents a significant advancement in this area. nih.govnih.gov This crystalline solid can be prepared in a reproducible manner and its purity verified, overcoming the key limitations of the traditional precursor. nih.gov
Ongoing research continues to explore the reactivity of these well-defined complexes for the synthesis of novel organometallic and coordination compounds. Another active area is the development of new catalytic systems based on these chromium precursors for a wider range of chemical transformations beyond ethylene oligomerization. The goal is to leverage the precise structure of the starting material to achieve greater control over the structure and reactivity of the resulting catalysts, leading to improved performance and selectivity in chemical synthesis.
Structure
2D Structure
Properties
Molecular Formula |
C4H9Cl2CrO+ |
|---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
dichlorochromium;oxolan-1-ium |
InChI |
InChI=1S/C4H8O.2ClH.Cr/c1-2-4-5-3-1;;;/h1-4H2;2*1H;/q;;;+2/p-1 |
InChI Key |
RIRMMFBCWZAHLN-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[OH+]C1.Cl[Cr]Cl |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of Chromium Dichloro Tetrahydrofuran Complexes
Spectroscopic Probes for Molecular Structure and Electronic States
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions
The electronic transitions of chromium(III) complexes, such as those involving dichloro(tetrahydrofuran) ligands, are typically studied using Ultraviolet-Visible (UV/Vis) spectroscopy. These transitions, which occur between d-orbitals that are split by the ligand field, provide valuable information about the electronic structure and geometry of the complex.
For chromium(III) ions in an octahedral environment, three spin-allowed d-d transitions are theoretically expected. However, the number and position of these absorption bands can be influenced by the specific ligands and the symmetry of the complex. In aqueous solutions, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, displays absorption maxima around 400 nm and 580 nm. The presence of chloride ions can lead to the formation of aqua-chloro complexes, such as the dark green [Cr(H₂O)₄Cl₂]⁺, altering the electronic spectrum.
In the case of chromium dichloro(tetrahydrofuran) complexes, the coordination of tetrahydrofuran (B95107) (THF) and chloride ligands to the Cr(III) center dictates the observed electronic transitions. While specific UV/Vis data for a well-defined monomeric or dimeric chromium dichloro(tetrahydrofuran) complex is not extensively documented in readily available literature, studies on related Cr(III) complexes provide a basis for understanding their electronic spectra. The replacement of water ligands with THF and chloride ions will modify the ligand field strength, thus shifting the absorption bands. Generally, weak absorption bands in the visible region (400-800 nm) are attributable to the d-d transitions of the Cr³⁺ ion, while more intense bands in the UV region (200-350 nm) are typically assigned to ligand-to-metal charge transfer (LMCT) or intra-ligand transitions. ereztech.com
A study on CrCl₃(THF)₃ in methylcyclohexane (B89554) provides some insight into the UV/Vis absorption of a closely related species. The spectrum of this complex can be influenced by the presence of other modifiers in the solution.
Table 1: Representative UV/Vis Absorption Maxima for Selected Chromium(III) Complexes
| Complex | Solvent | λ_max (nm) | Assignment |
| [Cr(H₂O)₆]³⁺ | Water | ~400, ~580 | d-d transitions |
| [Cr(H₂O)₄Cl₂]⁺ | Water | - | d-d transitions |
| Cr(III) complexes | General | 400-800 | d-d transitions |
| Cr(III) complexes | General | 300-380 | Ligand-to-Metal Charge Transfer (LMCT) |
| Cr(III) complexes | General | 200-350 | Intra-ligand (π → π* and n → π*) |
Infrared (IR) Spectroscopy for Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering information about the functional groups present and the nature of the bonding within a complex. In the context of chromium dichloro(tetrahydrofuran) complexes, IR spectroscopy can confirm the coordination of the THF ligand and provide evidence for the presence of Cr-O and Cr-Cl bonds.
The coordination of the THF molecule to the chromium center is typically confirmed by a shift in the vibrational frequencies of the C-O-C stretching modes of the THF ring. In free THF, the asymmetric and symmetric C-O-C stretching vibrations are observed around 1070 cm⁻¹ and 912 cm⁻¹, respectively. Upon coordination to a metal center, these bands are expected to shift to lower wavenumbers, indicating a weakening of the C-O bond. For instance, in a study of various transition metal tetrahydrofuranates, the bands at 1069 cm⁻¹ and 909 cm⁻¹ in free THF were observed to shift to lower frequencies in the complexes, confirming coordination through the oxygen atom.
Furthermore, the far-infrared region of the spectrum provides access to the vibrations involving the metal-ligand bonds. The Cr-O stretching vibrations in chromium(III) aqua complexes are typically observed in the range of 400-600 cm⁻¹. For example, in trans-[CrCl₂(H₂O)₄]Cl·2H₂O, a sharp and strong Raman band at 463 cm⁻¹ has been attributed to ν(Cr-O) vibrations. researchgate.net The Cr-Cl stretching vibrations are generally found at lower frequencies. In the same aqua complex, the infrared active Cr-Cl stretching vibration was assigned to a band at 377 cm⁻¹, while a strong Raman band at 295 cm⁻¹ was also attributed to a Cr-Cl stretch. researchgate.net
In a well-defined dimeric complex, [CrCl₂(μ-Cl)(THF)₂]₂, infrared spectroscopy was used to confirm that the compound was completely anhydrous. nih.gov This highlights the utility of IR spectroscopy in verifying the composition of these hygroscopic complexes.
Table 2: General Infrared Vibrational Frequencies for Tetrahydrofuran and Related Chromium Complexes
| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Coordinated THF | C-O-C asymmetric stretch | < 1070 |
| Coordinated THF | C-O-C symmetric stretch | < 912 |
| Cr-O | Stretching | 400 - 600 |
| Cr-Cl (terminal) | Stretching | 250 - 400 |
| Cr-Cl (bridging) | Stretching | Lower than terminal Cr-Cl |
Note: This table provides general ranges. Specific values are dependent on the exact structure and coordination environment of the complex.
Elemental Analysis and X-ray Diffraction (XRD) Pattern Correlation
The combination of elemental analysis and X-ray diffraction (XRD) provides definitive evidence for the composition and structure of crystalline materials, including chromium dichloro(tetrahydrofuran) complexes.
A well-characterized example is the dimeric complex, [CrCl₂(μ-Cl)(THF)₂]₂. Elemental analysis of this crystalline solid showed good agreement between the calculated and found percentages for chromium, although a slight deviation was noted for chlorine. nih.gov The calculated values were Cr, 17.19% and Cl, 35.15%, while the experimental findings were Cr, 17.18% and Cl, 34.58%. nih.gov Such data is crucial for confirming the empirical formula of the synthesized compound.
The single-crystal X-ray diffraction structure of [CrCl₂(μ-Cl)(THF)₂]₂ revealed a chlorine-bridged dinuclear structure where each chromium atom is in a distorted octahedral environment. nih.govunifr.ch The coordination sphere of each chromium atom consists of two cis-THF molecules, two terminal chlorine atoms, and two bridging chlorine atoms.
Crucially, the powder X-ray diffraction (PXRD) pattern of the bulk, recrystallized material was shown to be in good agreement with the pattern calculated from the single-crystal X-ray diffraction data (cif file). nih.govresearchgate.net This correlation confirms that the bulk sample possesses the same crystalline structure as the single crystal selected for analysis, ensuring the purity and homogeneity of the characterized material. nih.govresearchgate.net
In contrast, another form of chromium(II) chloride tetrahydrofuran, [CrCl₂(THF)₂], has been identified as a one-dimensional coordination polymer. unifr.ch In this structure, the chromium(II) ion is in a square planar arrangement with two trans THF molecules and two trans chloride ions. This plane is then linked to neighboring units via bridging chloride ions, forming a chain. unifr.ch
Table 3: Elemental Analysis Data for [CrCl₂(μ-Cl)(THF)₂]₂
| Element | Calculated (%) | Found (%) |
| Chromium (Cr) | 17.19 | 17.18 |
| Chlorine (Cl) | 35.15 | 34.58 |
Data sourced from Lee et al. (2021). nih.gov
Coordination Chemistry of Chromium Dichloro Tetrahydrofuran Systems
Ligand Substitution Reactions and Kinetic Studies
Ligand substitution is a fundamental reaction class for chromium dichloro(tetrahydrofuran) complexes. libretexts.org The kinetics of these reactions, which describe the rate of ligand exchange, are influenced by factors such as the nature of the incoming and leaving ligands, the metal center's electronic configuration, and solvent effects. solubilityofthings.com For octahedral chromium complexes, substitution reactions often proceed through a dissociative mechanism, where the departure of a ligand to form a five-coordinate intermediate is the rate-determining step. libretexts.orguci.edu
The THF ligands in chromium chloride THF complexes are susceptible to substitution by a variety of N-donor ligands. For instance, the reaction of [Cr(thf)₃Cl₃] with 2,2′-bipyridine (bipy) leads to the formation of [Cr(bipy)(thf)Cl₃]. researchgate.net Subsequent reaction with water can then displace the remaining THF to yield [Cr(bipy)(OH₂)Cl₃]. researchgate.net The substitution of THF by bipyridine can be monitored by ¹H NMR spectroscopy, showing the reaction reaches completion in approximately 100 minutes at room temperature. researchgate.net This highlights the moderate lability of the THF ligands, making the complex a versatile precursor.
The general lability of high-spin d⁴ chromium(II) complexes like [Cr(H₂O)₆]²⁺ is attributed to the presence of an electron in an antibonding eg orbital, which weakens the metal-ligand bonds and facilitates substitution. uci.edu This principle extends to CrCl₂(THF)₂, where the THF ligands are readily exchanged.
Chromium(II) dichloride is a precursor for synthesizing various chromium complexes through reactions with anionic ligands. The reaction of CrCl₂ with lithium phenoxide (LiOPh) demonstrates the substitution of chloride ions. unifr.ch Depending on the stoichiometry and the presence of other reagents like water or lithium hydroxide (B78521), a range of dinuclear, trinuclear, and tetranuclear chromium(III) phenoxide clusters can be formed. unifr.ch
The nature of the counterion can also influence the reactivity and the products formed. In the presence of a coordinating counterion like chloride, the ligand exchange dynamics can be affected. nih.gov For example, the presence of chloride anions in solution can lead to a mixture of complexes and accelerate the dissociation rate of other coordinated ligands compared to systems with non-coordinating anions like hexafluorophosphate. nih.gov The reaction of CrCl₃(THF)₃ with o-phenylenediamine (B120857) ligands in the presence of [PPh₄]Cl results in the formation of anionic complexes of the type [CrCl₄(L–L)]⁻. researchgate.net
Formation of Cationic Chromium Dichloro(tetrahydrofuran) Species
The abstraction of a chloride ligand from chromium dichloro(tetrahydrofuran) precursors using salts with non-coordinating anions is a common strategy to generate cationic chromium species. This method is crucial for preparing precursors for catalysis. For example, reacting the well-defined dimer [CrCl₂(μ-Cl)(thf)₂]₂ with silver salts like [(CH₃CN)₄Ag]⁺[B(C₆F₅)₄]⁻ in acetonitrile (B52724) results in the precipitation of AgCl and the formation of the cationic complex [(CH₃CN)₄CrCl₂]⁺[B(C₆F₅)₄]⁻. nih.govnih.gov
Similarly, the reaction of CrCl₃(THF)₃ with the ligand tris(2-pyridylmethyl)amine (B178826) (TPA), followed by anion metathesis with sodium tetraphenylborate (B1193919) (NaBPh₄) or sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBArᶠ₄), yields the monomeric, cationic chromium(III) complexes [(TPA)CrCl₂][BPh₄] and [(TPA)CrCl₂][BArᶠ₄], respectively. acs.org These cationic species are often more reactive towards alkylating agents in the synthesis of organometallic derivatives. acs.org
Interactions with Diverse Ligand Classes
The versatility of chromium dichloro(tetrahydrofuran) as a starting material is evident in its reactions with a wide range of ligand types, including phosphines and amines. wikipedia.orgncert.nic.in These ligands can be monodentate, bidentate, or polydentate, offering control over the coordination number, geometry, and electronic properties of the resulting chromium complex. ncert.nic.inalfa-chemistry.com
Phosphine (B1218219) ligands are widely used in coordination chemistry due to their tunable steric and electronic properties. alfa-chemistry.com They react with chromium chloride THF adducts to form stable complexes. For example, CrCl₃(THF)₃ reacts with the tridentate ligand tertbutylbis(2-(phenylphosphino)ethyl)phosphine in methylene (B1212753) chloride to form a deep blue solution of the corresponding trichloro-chromium(III) complex. cardiff.ac.uk
The coordination of phosphine ligands can lead to various structures, including macrocyclic complexes. core.ac.uk The reaction of CrCl₂(THF)₂ with certain borate (B1201080) ligands featuring phosphine donors can yield chloro-bridged Cr(II) dimer complexes. researchgate.net The resulting complexes have applications in catalysis, where the phosphine ligand plays a crucial role in modulating the activity and selectivity of the metal center. nih.govresearchgate.net
| Precursor | Phosphine Ligand (L) | Resulting Complex | Reference |
| CrCl₃(THF)₃ | tertbutylbis(2-(phenylphosphino)ethyl)phosphine | [CrCl₃(L)] | cardiff.ac.uk |
| CrCl₂(THF)₂ | [(C₆F₅)₂B(PCy₂)₂] | {[L]Cr(II)-μ₂-Cl}₂ | researchgate.net |
Amine ligands, particularly chelating ones, form stable complexes with chromium. The reaction of CrCl₃(THF)₃ with multidentate amine ligands is a common synthetic route. For instance, bis(2-pyridylmethyl)amine (BPA) ligands react with CrCl₃(THF)₃ at room temperature to produce chromium(III) complexes in high yield. figshare.com The coordination geometry of these products depends on the substituents on the pyridine (B92270) rings of the ligand. figshare.com
Other chelating amines like ethylenediamine (B42938) (en) also form well-defined complexes. rsc.org The reaction of CrCl₃(THF)₃ with tris(2-pyridylmethyl)amine (TPA) yields the neutral complex (TPA)CrCl₃. acs.org As previously mentioned, bidentate ligands like 2,2'-bipyridine (B1663995) readily displace THF to form complexes such as [Cr(bipy)(thf)Cl₃]. researchgate.net These reactions demonstrate the favorability of forming chelate rings, which enhance the thermodynamic stability of the resulting complexes.
| Precursor | Amine Ligand (L) | Resulting Complex | Reference |
| CrCl₃(THF)₃ | 2,2′-Bipyridine (bipy) | [Cr(bipy)(thf)Cl₃] | researchgate.net |
| CrCl₃(THF)₃ | Bis(2-pyridylmethyl)amine (BPA) | [CrCl₃(L)] | figshare.com |
| CrCl₃(THF)₃ | Tris(2-pyridylmethyl)amine (TPA) | [(TPA)CrCl₃] | acs.org |
| CrCl₃(THF)₃ | o-phenylenediamine | [CrCl₂(L)₂]Cl | researchgate.net |
Pincer Ligands and Multidentate Coordination
Chromium dichloro(tetrahydrofuran) is a versatile precursor for the synthesis of chromium complexes featuring pincer and other multidentate ligands. These ligands, capable of binding to the metal center through multiple donor atoms, impart significant stability and can dictate the geometry and reactivity of the resulting complex.
Pincer ligands, which typically bind to a metal in a meridional fashion through three donor atoms, have been used to create well-defined chromium environments. For instance, the reaction of lithiated NCN pincer ligands with CrCl₂(THF)₂ can yield various nuclearity complexes depending on the steric bulk of the ligand's substituents. With 2,6-dimethylphenyl and 2,6-diethylphenyl substituents, trinuclear chromium(II) complexes are formed. In contrast, the more sterically demanding 2,6-diisopropylphenyl group leads to the formation of a mononuclear chromium(II) complex. X-ray crystallography has revealed distorted trigonal bipyramidal coordination geometries for these Cr(II) centers.
Similarly, PNP pincer ligands have been employed to synthesize square-planar chromium(II) chlorido complexes. The reaction involves the deprotonation of the PNP ligand precursor followed by reaction with chromium(II) chloride. Furthermore, the reaction of CrCl₂(THF)₂ with a borate ligand has been shown to produce a Cl-bridged Cr(II) dimer complex. researchgate.net
Multidentate ligands beyond the pincer type also feature prominently in the coordination chemistry of chromium dichloro(tetrahydrofuran). Chelating bis(alkoxide) ligands, for example, react with chromium(II) precursors to form mononuclear complexes such as Cr[OO]ᴾʰ(THF)₂. nih.gov In this complex, the chromium center exhibits a bond with the central phenyl ring of the ligand. nih.gov Another class of multidentate ligands, cross-bridged tetraazamacrocycles, react with anhydrous chromium(III) chloride (from which CrCl₂(THF)₂ can be derived) to form complexes like dichloro(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) chloride. nih.gov In these complexes, the chromium(III) ion is found in a distorted octahedral geometry. nih.gov
Table 1: Examples of Chromium Complexes from Pincer and Multidentate Ligands
| Ligand Type | Specific Ligand/Precursor | Resulting Chromium Complex | Chromium Oxidation State | Coordination Geometry |
|---|---|---|---|---|
| NCN Pincer | 2,6-(ArN=CH)₂C₆H₃Li (Ar = 2,6-Me₂C₆H₃) | {[2,6-(ArN=CH)₂C₆H₃]Cr(μ-Cl)₂}₂Cr | II | Distorted Trigonal Bipyramidal |
| NCN Pincer | 2,6-(ArN=CH)₂C₆H₃Li (Ar = 2,6-iPr₂C₆H₃) | [2,6-(ArN=CH)₂C₆H₃]Cr(μ-Cl)₂Li(THF)₂ | II | Distorted Trigonal Bipyramidal |
| PNP Pincer | R(PNP)H | R(PNP)CrCl | II | Square-Planar |
| Chelating Bis(alkoxide) | H₂[OO]ᴾʰ | Cr[OO]ᴾʰ(THF)₂ | II | Not Specified |
| Cross-bridged Tetraazamacrocycle | 4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | [Cr(L)Cl₂]Cl | III | Distorted Octahedral |
Anionic Ligand Exchange and Mixed-Ligand Complexes
Anionic ligand exchange is a fundamental reaction pathway for chromium dichloro(tetrahydrofuran), allowing for the generation of a wide range of mixed-ligand complexes. The chloride and THF ligands can be substituted by various anionic and neutral ligands, respectively, leading to new chromium compounds with tailored properties.
A common reaction involves the replacement of the chloride ligands. For example, treatment of a THF solution of CrCl₂(THF) with sodium hexafluoroacetylacetonate (Na(hfac)) results in the formation of the six-coordinate chromium(II) complex trans-Cr(hfac)₂(THF)₂. researchgate.net In this reaction, the two chloride anions are exchanged for two hfac anions. Similarly, oxidative substitution reactions of chromium(II) chloride with lithium phenoxide in the presence of water lead to polynuclear chromium(III) aryloxide complexes. unifr.ch Depending on the stoichiometry, various aggregates such as [Cr(OPh)₄(μ-OH)Li₂(THF)₃]₂ and [Cr₃Li₃(OPh)₉(μ₃-OH)(μ₃-O)(THF)₆] can be isolated. unifr.ch
The THF ligands are also susceptible to substitution. The reaction of chromium(II) acetate (B1210297) with HBF₄ in nitrile solutions produces complexes of the general formula [Cr(NCR)₄][BF₄]₂ (where R = Me, Buᵗ, or Ph), which can then be used to synthesize other chromium derivatives. rsc.org For instance, these tetrakis(nitrile)chromium(II) complexes can react further to yield species like [Cr(py)₄][BF₄]₂ and [Cr(dppe)₂][BF₄]₂. rsc.org
The synthesis of mixed-ligand complexes often involves a combination of anionic and neutral ligand exchange. The reaction of CrCl₂(THF)₂ with the N,N'-bis(2,6-xylyl)formamidinate ligand (DXylF) can lead to the dichromium dichloride-bridged intermediate Cr₂(μ-Cl)₂(DXylF)₂(THF)₂, which can then be converted to the mixed acetate-formamidinate complex Cr₂(Ac)₂(DXylF)₂(THF)₂. rsc.org In another example, the reaction of chromium(III) chloride with ethylene (B1197577) cross-bridged cyclam and cyclen ligands in DMF yields dichloro complexes of the type [Cr(L)Cl₂]Cl. nih.gov Subsequent aquation can be difficult, but a chlorohydroxo complex was synthesized directly from a chromium(II) chloride precursor followed by air oxidation. nih.gov
Table 2: Examples of Anionic Ligand Exchange and Mixed-Ligand Complexes
| Reactant(s) | Resulting Chromium Complex | Exchanged/Substituted Ligand(s) | Chromium Oxidation State |
|---|---|---|---|
| CrCl₂(THF) + Na(hfac) | trans-Cr(hfac)₂(THF)₂ | Cl⁻ | II |
| CrCl₂ + LiOPh + H₂O | [Cr(OPh)₄(μ-OH)Li₂(THF)₃]₂ | Cl⁻ | III |
| CrCl₂ + LiOPh + H₂O | [Cr₃Li₃(OPh)₉(μ₃-OH)(μ₃-O)(THF)₆] | Cl⁻ | III |
| Cr(OAc)₂ + HBF₄ + RCN | [Cr(NCR)₄][BF₄]₂ | OAc⁻, THF | II |
| Cr₂(μ-Cl)₂(DXylF)₂(THF)₂ + Acetate source | Cr₂(Ac)₂(DXylF)₂(THF)₂ | Cl⁻ | II |
| CrCl₃ + Cross-bridged tetraazamacrocycle | [Cr(L)Cl₂]Cl | THF | III |
| CrCl₂ precursor + Cross-bridged tetraazamacrocycle + H₂O/Air | [Cr(L)Cl(OH)]Cl | Cl⁻, THF | III |
Lewis Acidity and Reactivity Profiles
The chromium center in chromium dichloro(tetrahydrofuran) and its derivatives functions as a Lewis acid, capable of accepting electron pairs from Lewis bases. smolecule.com This Lewis acidity is a key driver of its reactivity, particularly in ligand substitution reactions where the THF ligands are replaced by other, often stronger, Lewis bases such as phosphines or amines. smolecule.comncert.nic.in The central chromium atom in coordination entities is generally considered a Lewis acid. ncert.nic.in While specific quantitative studies on the Lewis acidity of CrCl₂(THF)₂ are not extensively detailed, the reactivity patterns strongly support this property. For instance, the formation of adducts with various ligands is a classic manifestation of Lewis acid-base chemistry.
The reactivity profile of chromium dichloro(tetrahydrofuran) is characterized by its utility as a precursor in a variety of chemical transformations. It is a starting material for the synthesis of organochromium compounds, for example, through reactions with Grignard reagents like phenylmagnesium bromide. smolecule.com The lability of the THF ligands makes it an ideal entry point for creating complexes with specific ligand sets, which in turn can be used in catalysis.
The complex is also involved in redox chemistry. While often used as a Cr(II) source, it can be a precursor for Cr(III) complexes, as seen in the synthesis of chromium(III) amine-bis(phenolate) complexes and cross-bridged macrocycle complexes. nih.gov The oxidation of Cr(II) to Cr(III) is a common feature in its reaction chemistry, for instance, in the presence of air and water. nih.govunifr.ch Conversely, Cr(III) precursors are sometimes used to generate Cr(II) species in situ.
The reactivity is also influenced by the coordination environment. For example, the formation of dinuclear or polynuclear complexes is observed under certain conditions, often involving bridging ligands like chloride or hydroxide ions. unifr.chrsc.org This demonstrates the ability of the chromium centers to engage in more complex bonding interactions beyond simple mononuclear coordination.
Organometallic Transformations Mediated by Chromium Dichloro Tetrahydrofuran Species
Precursors in the Synthesis of Organochromium Compounds
Chromium dichloro(tetrahydrofuran), often denoted as CrCl₂(THF)₂, is a key starting material for the synthesis of a wide array of organochromium compounds. wikipedia.org While chromium(III) sources like CrCl₃(THF)₃ are also common, they can sometimes present issues of impurity and inconsistent reactivity. nih.govnih.gov In contrast, Cr(II) precursors like CrCl₂(THF)₂ offer a distinct entry point into chromium chemistry, particularly for reactions where the +2 oxidation state is mechanistically crucial. rsc.orgalfachemic.com
The THF ligands in CrCl₂(THF)₂ are labile and can be easily displaced by other donor ligands or organometallic reagents, facilitating the construction of more complex molecules. wikipedia.org The compound is typically used in situ or prepared from anhydrous chromium(II) chloride. Its role as a precursor is fundamental to the synthesis of various σ-bonded and π-complexed organochromium species. pageplace.de The choice between Cr(II) and Cr(III) precursors can significantly influence the outcome of a reaction; for instance, the reaction of benzylmagnesium chloride with CrCl₃(THF)₃ yields a different product than its reaction with CrCl₂. pageplace.de
Formation of Chromium-Carbon Sigma Bonds
A primary application of chromium dichloro(tetrahydrofuran) is in the formation of stable chromium-carbon (Cr-C) σ-bonds. These bonds are the foundational linkages in a vast class of organochromium compounds and are typically formed through transmetalation or oxidative addition reactions. wikipedia.orgorganicreactions.org
Synthesis of Alkyl and Aryl Chromium Dichloro(tetrahydrofuran) Complexes
The synthesis of alkyl and aryl chromium complexes from CrCl₂(THF)₂ is most commonly achieved through transmetalation with organometallic reagents such as organolithium (RLi) or Grignard (RMgX) compounds. pageplace.deorganicreactions.org In these reactions, the alkyl or aryl group is transferred from the more electropositive metal (Li or Mg) to the chromium center, displacing a chloride ligand to form a new Cr-C σ-bond.
For example, the reaction of CrCl₂(THF)₂ with two equivalents of an organolithium reagent can lead to the formation of a dialkyl or diaryl chromium(II) species. Similarly, Grignard reagents react to produce the corresponding organochromium compounds. pageplace.de These reactions are often performed in ethereal solvents like THF at low temperatures to control reactivity and improve yields.
Table 1: Examples of Cr-C σ-Bond Formation Reactions
| Chromium Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| CrCl₂(THF)₂ | Phenylmagnesium Bromide (PhMgBr) | Aryl-Chromium Complex | pageplace.de |
| CrCl₂(THF)₂ | Benzylmagnesium Chloride | π-bis(toluene)chromium | pageplace.de |
| CrCl₂ | Haloforms (e.g., CHBr₃) / Aldehyde | Vinyl-Chromium Intermediate (Takai Olefination) | wikipedia.orgrsc.org |
Derivatization to Half-Sandwich Organochromium Complexes
Once an alkyl or aryl chromium dichloride species is formed, it can be further functionalized. A significant class of organochromium compounds is the half-sandwich complexes, which typically feature a cyclopentadienyl (B1206354) (Cp) or substituted cyclopentadienyl ligand bonded to the metal center. researchgate.net
Starting from an organochromium dichloride intermediate, a half-sandwich complex can be synthesized by reacting it with a cyclopentadienyl transfer agent, such as sodium cyclopentadienide (B1229720) (NaCp) or pentamethylcyclopentadienyllithium (LiCp*). This reaction involves the displacement of the remaining chloride and/or THF ligands by the bulky cyclopentadienyl ring, leading to a stable complex. For instance, CpCrCl₂(THF) can serve as a precursor to synthesize half-sandwich chromium complexes bearing phenoxy-phosphine ligands. researchgate.net These half-sandwich compounds are valuable as catalysts and synthons in organic synthesis. uwindsor.canih.gov
Mechanistic Pathways in Organometallic Reactions
The transformations mediated by chromium dichloro(tetrahydrofuran) are governed by fundamental organometallic reaction mechanisms, primarily oxidative addition and reductive elimination. These processes involve changes in the oxidation state and coordination number of the chromium center. umb.eduyoutube.com
Role in Oxidative Addition and Reductive Elimination Processes
Oxidative addition is a key step where the metal center's oxidation state and coordination number increase. taylorandfrancis.comlibretexts.orgyoutube.com For a Cr(II) complex like CrCl₂(THF)₂, it can react with an organic halide (R-X), breaking the R-X bond and forming new Cr-R and Cr-X bonds. This process formally oxidizes the chromium from Cr(II) to Cr(IV). The reaction requires an available coordination site on the metal, which can be generated by the dissociation of a THF ligand. umb.edu A notable example in organochromium chemistry is the reaction of chromium(II) perchlorate (B79767) with benzyl (B1604629) bromide, which proceeds via a one-electron oxidative addition. wikipedia.org
Table 2: Fundamental Mechanistic Steps
| Process | Change in Oxidation State | Change in Coordination Number | Description |
|---|---|---|---|
| Oxidative Addition | Increases by 2 (e.g., Cr(II) → Cr(IV)) | Increases by 2 | A substrate (e.g., R-X) adds to the metal center, breaking the R-X bond. taylorandfrancis.com |
| Reductive Elimination | Decreases by 2 (e.g., Cr(IV) → Cr(II)) | Decreases by 2 | Two cis ligands on the metal center couple and are eliminated as a single molecule. wikipedia.org |
Involvement of Different Chromium Oxidation States
Chromium is known for its ability to exist in a wide range of oxidation states, from -2 to +6, which underpins its diverse catalytic activity. wikipedia.orgalfachemic.commelscience.com When using CrCl₂(THF)₂ as a precursor, the chemistry is initiated from the Cr(II) state. However, subsequent reaction steps can involve several other oxidation states.
The most common and stable oxidation states for chromium are +2 and +3. rsc.org Many reactions involving Cr(II) precursors proceed to form more stable Cr(III) products. nih.gov For example, in the Nozaki-Hiyama-Kishi reaction, a Cr(II) species undergoes oxidative addition with an organic halide to generate an organochromium(III) intermediate, which then adds to a carbonyl group. wikipedia.orgyoutube.com
Catalytic cycles often involve the shuttling between two or more oxidation states. Plausible cycles could involve Cr(II)/Cr(IV) or Cr(I)/Cr(III) couples. The Cr(II)/Cr(IV) cycle would involve a two-electron oxidative addition followed by a two-electron reductive elimination. A Cr(I)/Cr(III) cycle might proceed through sequential one-electron transfer steps. The accessibility of these various oxidation states allows chromium complexes to mediate a broad spectrum of organic transformations, from polymerization to complex C-C bond formations. rsc.org
Table of Compounds
Carbon-Carbon Cross-Coupling Methodologies
Chromium dichloro(tetrahydrofuran), often generated in situ from chromium(II) chloride (CrCl₂), is a cornerstone of the Nozaki-Hiyama-Kishi (NHK) reaction. chem-station.com This reaction facilitates the coupling of organic halides (vinyl or aryl) with aldehydes to produce allylic or benzylic alcohols, respectively. numberanalytics.com A significant advantage of this methodology is its high chemoselectivity, as aldehydes react much more readily than ketones, and its tolerance for a wide array of functional groups. harvard.eduorganic-chemistry.org
Initially, the reaction was performed using stoichiometric amounts of chromium(II) salts. chem-station.com A major breakthrough occurred when it was discovered that trace nickel(II) impurities in the chromium chloride reagent were essential for high reactivity and reproducibility. chem-station.comu-tokyo.ac.jp Modern NHK reactions now intentionally use a catalytic amount of a nickel(II) salt. The proposed mechanism involves the reduction of Ni(II) to Ni(0) by Cr(II). The Ni(0) species then undergoes oxidative addition to the organic halide. A subsequent transmetalation with a chromium(III) species generates an organochromium intermediate, which then adds to the aldehyde with high chemoselectivity. chem-station.com
The primary drawback of the original protocol was the need for super-stoichiometric amounts of the toxic chromium(II) reagent. harvard.edu To address this, catalytic versions have been developed. These systems use a co-reductant, typically manganese (Mn) powder, to regenerate the active Cr(II) species from the Cr(III) byproduct in the catalytic cycle, thereby allowing the reaction to proceed with only a catalytic quantity of chromium. chem-station.comharvard.edu The addition of chlorotrimethylsilane (B32843) (TMSCl) is also crucial in these catalytic systems, as it facilitates the release of the product from the chromium alkoxide intermediate. chem-station.com
Table 1: Representative Examples of Nozaki-Hiyama-Kishi Reactions This table is interactive. Click on the headers to sort the data.
| Aryl/Vinyl Halide | Aldehyde | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Benzaldehyde | CrCl₂ (excess), NiCl₂ (cat.), DMSO | Diphenylmethanol | 92% | harvard.edu |
| 1-Iodocyclohexene | Heptanal | CrCl₂ (cat.), NiCl₂(cat.), Mn, TMSCl, THF | 1-(Cyclohex-1-en-1-yl)heptan-1-ol | 87% | harvard.edu |
| Vinyl Bromide | 4-tert-Butylcyclohexanone | CrCl₂ (excess), NiCl₂ (cat.), DMF | 1-Vinyl-4-tert-butylcyclohexan-1-ol | 83% | u-tokyo.ac.jp |
| 2-Iodoanisole | Crotonaldehyde | CrCl₂ (cat.), Mn, TMSCl, THF | 1-(2-Methoxyphenyl)but-2-en-1-ol | 75% | harvard.edu |
Olefination Reactions Assisted by Chromium Dichloro(tetrahydrofuran) Catalysts
Research has led to the development of catalytic versions of the Takai olefination, which minimize the generation of metallic waste. For instance, using 2,3,5,6-tetramethyl-N,N'-bis(trimethylsilyl)-1,4-dihydropyrazine as an organic reducing agent allows the reaction to proceed with only a catalytic amount (10 mol%) of CrCl₂. rsc.org This catalytic system maintains high trans-selectivity in the formation of β-halostyrene derivatives from arylaldehydes. rsc.org Interestingly, while (E)-selectivity is the general rule, high (Z)-selectivity has been observed in the Takai olefination of salicylaldehyde (B1680747) derivatives, a finding attributed to the influence of the ortho-hydroxyl group. beilstein-journals.org
Table 2: Examples of Takai Olefination Reactions This table is interactive. Click on the headers to sort the data.
| Aldehyde | Haloform/Dihalide | Conditions | Product | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | CHI₃ | CrCl₂ (4 eq), THF | (E)-β-Iodostyrene | 96% | 94:6 | wikipedia.org |
| Dodecanal | CHI₃ | CrCl₂ (4 eq), THF | (E)-1-Iodotridec-1-ene | 85% | 98:2 | wikipedia.org |
| 2-Naphthaldehyde | CHBr₃ | CrCl₂ (10 mol%), Organic Reductant, THF, 30°C | (E)-2-(2-Bromovinyl)naphthalene | 74% | 96:4 | rsc.org |
| 6-Chlorosalicylaldehyde | CHI₃ | CrCl₂ (excess), THF | 2-Chloro-6-(2-iodovinyl)phenol | - | 15:85 | beilstein-journals.org |
| 4-Nitrobenzaldehyde | CHCl₃ | CrCl₂ (10 mol%), Organic Reductant, THF, 65°C | (E)-1-(2-Chlorovinyl)-4-nitrobenzene | 42% | >99:1 | rsc.org |
Catalytic Applications of Chromium Dichloro Tetrahydrofuran Complexes
Olefin Polymerization and Oligomerization Catalysis
Chromium-based catalysts are workhorses in the chemical industry, responsible for a significant portion of global polyethylene (B3416737) production. nih.gov Dichloro(tetrahydrofuran)chromium complexes are instrumental in the development of homogeneous catalyst systems that offer high activity and selectivity for the oligomerization and polymerization of olefins like ethylene (B1197577) and isoprene (B109036).
Ethylene Trimerization and Tetramerization to Alpha-Olefins
The selective oligomerization of ethylene to produce linear alpha-olefins, particularly 1-hexene (B165129) (trimerization) and 1-octene (B94956) (tetramerization), is a process of major industrial significance. Catalyst systems derived from chromium dichloro(tetrahydrofuran) precursors are highly effective in this regard. The active catalyst is typically formed by reacting the chromium complex with a ligand, often a diphosphinoamine (PNP), and an aluminoxane cocatalyst, such as methylaluminoxane (B55162) (MAO). researchgate.net
Research has shown that the purity of the chromium precursor has a dramatic impact on catalyst performance. For instance, an ethylene tetramerization catalyst prepared from the well-defined dimeric complex [CrCl₂(μ-Cl)(thf)₂]₂ exhibited a significantly higher and more reliable activity (6600 kg/g-Cr/h ) compared to catalysts prepared from commercially available, and often impure, CrCl₃(THF)₃ (~3000 kg/g-Cr/h ). harvard.edunih.govresearchgate.netnih.gov The selectivity for 1-octene with this improved system can reach up to 75% at 40 °C. harvard.edunih.govnih.gov
The ligand structure also plays a crucial role. Chiral diphosphine (chiraphos) ligands have been used to create dimeric chromium(III) dichloride complexes that, upon activation with modified methylaluminoxane (MMAO), show high activity for 1-octene production, with activities reaching up to 2256 kg/g Cr/h and 1-octene selectivity of 51.1% at 45 °C. wikipedia.org
Table 1: Performance of Chromium Dichloro(tetrahydrofuran)-Derived Catalysts in Ethylene Oligomerization
| Precursor/Ligand System | Cocatalyst | Temperature (°C) | Activity ( kg/g Cr/h) | 1-Octene Selectivity (%) | 1-Hexene Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| [CrCl₂(μ-Cl)(thf)₂]₂ / iPrN{P(C₆H₄-p-Si(nBu)₃)₂}₂ | [B(C₆F₅)₄]⁻ | 40 | 6600 | 75 | - | harvard.edunih.gov |
| CrCl₃(THF)₃ / (S,S-DPPDME-6) | MMAO-12A | 45 | 2256 | 51.1 | Not Specified | wikipedia.org |
| CrCl₃(THF)₃ / (S,S-DPPDME-6) | MMAO-12A | 25 | 580 | 77.4 | Not Specified | wikipedia.org |
Ethylene Homo- and Copolymerization for Polyolefin Production
Beyond oligomerization, chromium dichloro complexes are precursors for highly active ethylene polymerization catalysts. These systems, typically activated by cocatalysts like MAO, can produce high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE).
For example, half-sandwich secondary amine-coordinated dichlorochromium (B157679) complexes, synthesized from CrCl₃(THF)₃, become active for ethylene polymerization and copolymerization with 1-hexene when combined with organoaluminum activators and Ph₃CB(C₆F₅)₄. numberanalytics.com Similarly, chromium complexes with tridentate carborane ligands, also prepared from CrCl₃(THF)₃, display good catalytic activities for ethylene polymerization in the presence of modified MAO. nih.gov
A notable advancement involves the use of metal-organic frameworks (MOFs) to support single-site chromium catalysts. By exchanging Zn²⁺ ions in the MFU-4l framework with Cr²⁺ (from CrCl₂) and activating with trimethylaluminum (B3029685) (AlMe₃), a catalyst capable of gas-phase ethylene polymerization was developed. ias.ac.in This system showed an activity of 52,000 mol of ethylene per mole of Cr per hour, which is an order of magnitude higher than equivalent slurry-phase reactions, and produced HDPE with a low polydispersity index (PDI) of 1.36, indicating excellent molecular weight control. ias.ac.in
Table 2: Ethylene Polymerization Activity of Various this compoundDerived Catalysts
| Catalyst System | Cocatalyst | Polymerization Type | Activity | Polymer Characteristics | Reference |
|---|---|---|---|---|---|
| Salicylaldimine Schiff Base / (p-tolyl)CrCl₂(thf)₃ | MAO | Homopolymerization | up to 3000 g/mmol/h/bar | - | Current time information in Cass County, US. |
| [2-Me₄CpC₆H₄CH₂(Ph)NHCrCl₂] | MMAO / [Ph₃C][B(C₆F₅)₄] | Homopolymerization | 5.61 x 10⁵ g/mol Cr/h | HDPE, Mₙ = 251 kg/mol , PDI = 2.4 | numberanalytics.com |
Isoprene Polymerization
The synthesis of polyisoprene with controlled microstructure, particularly high cis-1,4 content which mimics natural rubber, is of great industrial interest. Dichloro-bis(tetrahydrofuran)chromium(II), CrCl₂(THF)₂, serves as a key precursor for catalysts in this area.
When combined with phenanthrene-imine derivative ligands and activated with MAO, CrCl₂(THF)₂ forms highly active catalysts for isoprene polymerization. harvard.eduCurrent time information in Cass County, US. These catalytic systems predominantly yield polyisoprene with a cis-1,4 microstructure. harvard.eduCurrent time information in Cass County, US. The specific ligand structure, such as monoimine or diimine complexes, influences the precise geometry and activity of the resulting catalyst. harvard.edu For instance, chromium centers stabilized by diamine phenanthrene (B1679779) ligands have been reported to produce polyisoprenes with exclusive cis selectivity for 1,4-insertion, although a fraction of 3,4-insertion may also occur. Current time information in Cass County, US.researchgate.net
Table 3: Performance of CrCl₂(THF)₂-Derived Catalysts in Isoprene Polymerization
| Catalyst Precursor | Ligand Type | Cocatalyst | Primary Product Microstructure | Reference |
|---|---|---|---|---|
| CrCl₂(THF)₂ | N-aryl-9,10-iminophenanthraquinone | MAO | Predominantly cis-1,4 | harvard.edu |
Applications in General Organic Synthesis
Beyond polymerization, chromium dichloro complexes, particularly CrCl₂, are valuable reagents in general organic synthesis, prized for their ability to mediate highly selective carbon-carbon bond-forming reactions.
Function as Catalytic Lewis Acids in Organic Transformations
The use of chromium dichloro(tetrahydrofuran) complexes as general-purpose Lewis acid catalysts for common organic transformations such as the Diels-Alder or Mukaiyama aldol (B89426) reaction is not extensively documented in the scientific literature. While Lewis acids are crucial for catalyzing these reactions, the field is dominated by other metal halides, such as titanium tetrachloride (TiCl₄), aluminum trichloride (B1173362) (AlCl₃), or various lanthanide triflates. ias.ac.inwikipedia.orgresearchgate.netnih.gov Searches for the application of chromium dichloro(tetrahydrofuran) in these specific, widely-used synthetic methodologies did not yield significant results, suggesting this is not a primary area of application for this particular compound.
Use in Selective Reduction Reactions of Organic Substrates
A cornerstone application of chromium(II) chloride (CrCl₂), often used as a complex with THF, is in the Nozaki-Hiyama-Kishi (NHK) reaction. wikipedia.orgnumberanalytics.comchem-station.com This reaction is a powerful and highly chemoselective method for forming carbon-carbon bonds by coupling organic halides (vinyl, allyl, or aryl) with aldehydes. wikipedia.orgchem-station.com
The reaction is renowned for its exceptional functional group tolerance. The organochromium reagent, formed in situ from CrCl₂ and the organic halide, is nucleophilic enough to add efficiently to aldehydes while leaving other functional groups like ketones, esters, and amides untouched. wikipedia.org This high selectivity allows the NHK reaction to be employed in the synthesis of complex molecules, such as the natural product palytoxin, where other organometallic reagents like Grignards would fail. chem-station.com
The mechanism involves the formation of an organochromium(III) species that adds to the aldehyde. numberanalytics.com It was discovered that trace amounts of nickel salts, often present as an impurity in the CrCl₂ source, are crucial for the reaction's success, particularly with less reactive vinyl and aryl halides. wikipedia.orgchem-station.com Modern procedures intentionally add a catalytic amount of a nickel(II) salt, such as NiCl₂. The nickel(0) species, formed by reduction with Cr(II), undergoes oxidative addition to the organic halide. The resulting organonickel intermediate then undergoes transmetalation with the chromium salt to generate the active organochromium reagent, which proceeds to react selectively with the aldehyde. wikipedia.org
Catalysis of Functionalization Reactions
Chromium dichloro(tetrahydrofuran) complexes have emerged as versatile and efficient catalysts for a variety of functionalization reactions, offering a low-toxicity and cost-effective alternative to precious metals like palladium and nickel. organic-chemistry.org These chromium-based systems have demonstrated significant utility in forming new carbon-carbon and carbon-heteroatom bonds, particularly in cross-coupling and C-H functionalization reactions.
One of the most notable applications is in the realm of cross-coupling reactions. Chromium(II) chloride, often used in conjunction with a tetrahydrofuran (B95107) (THF) solvent, effectively catalyzes rapid cross-coupling reactions between various sp²-hybridized carbon centers at room temperature. organic-chemistry.org These reactions exhibit a broad scope, accommodating a range of substrates including N-heterocyclic halides, aromatic ketones, and alkenyl iodides when coupled with (hetero)arylmagnesium reagents. organic-chemistry.org A key advantage of this chromium-catalyzed approach is the significantly reduced formation of homocoupling byproducts, a common issue with related iron, cobalt, or manganese catalysts. organic-chemistry.orgresearchgate.net The reactions display high functional group tolerance, with groups such as esters, nitriles, and ketones being well-tolerated. organic-chemistry.orgnih.gov
The chemoselectivity of chromium(II) chloride catalysis is particularly evident in reactions involving dichlorinated heteroaromatics, such as dichloropyridines. nih.govdeepdyve.com It enables the selective mono-arylation of these substrates with a variety of functionalized (hetero)aromatic Grignard reagents. nih.gov This selectivity allows for the targeted synthesis of complex molecules. Even challenging substrates like quinolines and isoquinolines can undergo selective cross-coupling when the reaction is performed in cyclopentyl methyl ether (CPME) as the solvent. nih.govdeepdyve.com
Beyond traditional cross-coupling, chromium(II) catalysis has been successfully applied to more specialized functionalization reactions. For instance, it catalyzes the defluorinative reductive cross-coupling of acetals with α-trifluoromethyl alkenes. rsc.org In this process, α-alkoxyalkyl radicals are generated from acetals and subsequently undergo selective cross-coupling to produce gem-difluoroalkenes bearing an alkoxy group at the homoallylic position. rsc.org Another innovative application is the diastereoselective cyclization of anilines with cyclobutanones, a reaction that forms four new bonds in a controlled manner to yield medicinally relevant spirotetrahydroquinolines. researchgate.net
Furthermore, chromium(III) chloride, often used as a precatalyst that can form active lower-valent chromium species, has been employed in the C(sp²)-H functionalization of the ortho-position of aromatic and α,β-unsaturated secondary amides. researchgate.net This transformation utilizes readily available trimethylaluminum (AlMe₃) as a base and can proceed with as little as 1-2 mol% of the chromium catalyst. researchgate.net The reaction tolerates a variety of functional groups, including aryl iodides and thiophenes. researchgate.net
Table 1: Selected Chromium-Catalyzed Functionalization Reactions
| Reaction Type | Catalyst | Substrates | Coupling Partner | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Cross-Coupling | CrCl₂ | N-heterocyclic halides, Aromatic ketones, Alkenyl iodides | (Hetero)arylmagnesium reagents | Rapid reaction at room temperature, low homocoupling, high functional group tolerance. | organic-chemistry.org |
| Chemoselective Cross-Coupling | CrCl₂ | Dichloropyridines, Quinolines, Isoquinolines | Functionalized aryl Grignard reagents | High chemoselectivity for mono-arylation; effective for challenging substrates. | nih.govdeepdyve.com |
| C(sp²)-H Functionalization | CrCl₃ | Aromatic and α,β-unsaturated secondary amides | Bromoalkynes, Allyl bromide | Low catalyst loading, redox-neutral, tolerates various functional groups. | researchgate.net |
| Defluorinative Reductive Cross-Coupling | CrCl₂ | Acetals | α-Trifluoromethyl alkenes | Forms gem-difluoroalkenes with a homoallylic alkoxy substituent. | rsc.org |
| Diastereoselective Cyclization | CrCl₂ | Anilines | Cyclobutanones | Forms four bonds in a diastereocontrolled manner to create spirotetrahydroquinolines. | researchgate.net |
Catalyst Activation and Cocatalyst Systems for Optimized Performance
The performance of catalytic systems based on chromium dichloro(tetrahydrofuran) is significantly influenced by the nature of the chromium precursor, the method of activation, and the presence of cocatalysts or additives. The purity and specific structure of the initial chromium complex are crucial for achieving consistent and high catalytic activity.
A common starting material for many chromium-catalyzed reactions is tris(tetrahydrofuran)chromium(III) chloride (CrCl₃(THF)₃). nih.govnih.gov However, it has been discovered that commercial sources of this reagent can be impure, sometimes existing as the hydrated species CrCl₃(H₂O)(THF)₂, which can lead to inconsistent results or even reaction failure, particularly when using strongly basic reagents. researchgate.net Research has shown that a well-defined, crystalline, chlorine-bridged dinuclear complex, [CrCl₂(μ-Cl)(THF)₂]₂, serves as a more reliable and highly active precursor. nih.govnih.gov For example, an ethylene tetramerization catalyst prepared from this well-defined complex exhibited significantly higher and more consistent activity (6600 kg/g-Cr/h ) compared to the catalyst prepared from impure CrCl₃(THF)₃ (around 3000 kg/g-Cr/h ). nih.govnih.gov The preparation of this improved precursor involves a facile procedure of evacuating CrCl₃·6H₂O at 100 °C, followed by treatment with trimethylsilyl (B98337) chloride in a minimal amount of THF and crystallization. nih.govnih.gov
Activation of the chromium precatalyst, particularly from the more stable Cr(III) state to the catalytically active lower-valent states (e.g., Cr(II)), is a key step in many of these reactions. In cross-coupling reactions, organomagnesium reagents (Grignard reagents) not only act as a coupling partner but are also believed to play a role in the in-situ reduction of the chromium precursor to the active catalytic species. organic-chemistry.org Similarly, in the amidation of esters with nitroarenes, magnesium metal is used as a reductant to generate the active low-valent chromium species from chromium(III) chloride. researchgate.net
The addition of cocatalysts or specific additives is often essential for optimizing reaction performance. In chromium-catalyzed C-H functionalization of secondary amides, trimethylaluminum (AlMe₃) is employed as a base to facilitate the C-H activation step. researchgate.net For the chromium-catalyzed amidation of esters, chlorotrimethylsilane (B32843) is a crucial additive that promotes the reaction. researchgate.net In the context of polymerization, cocatalysts are indispensable. For ethylene trimerization reactions catalyzed by chromium complexes, methylaluminoxane (MAO) is a commonly used cocatalyst, often in high ratios relative to the chromium catalyst (e.g., Al/Cr = 700). researchgate.net The choice of cocatalyst can dramatically impact the activity and selectivity of the catalytic system. For instance, in ethylene tetramerization, triisobutylaluminum (B85569) ((iBu)₃Al) is used as a cocatalyst. nih.gov
Table 2: Cocatalysts and Additives for Chromium-Catalyzed Systems
| Reaction Type | Chromium Precursor | Cocatalyst/Additive | Function | Reference(s) |
|---|---|---|---|---|
| Cross-Coupling | CrCl₂ | Grignard Reagent | Nucleophilic partner and potential reductant. | organic-chemistry.org |
| C(sp²)-H Functionalization | CrCl₃ | Trimethylaluminum (AlMe₃) | Base for C-H activation. | researchgate.net |
| Amidation of Esters | CrCl₃ | Magnesium (Mg), Chlorotrimethylsilane | Reductant (Mg) and promoter (additive). | researchgate.net |
| Ethylene Tetramerization | [CrCl₂(μ-Cl)(THF)₂]₂ | Triisobutylaluminum ((iBu)₃Al) | Cocatalyst for polymerization. | nih.gov |
| Ethylene Trimerization | Chromium(III) complexes | Methylaluminoxane (MAO) | Cocatalyst for polymerization. | researchgate.net |
Computational and Mechanistic Investigations of Chromium Dichloro Tetrahydrofuran Reactivity
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
While dedicated Density Functional Theory (DFT) studies exclusively on the monomeric CrCl₂(THF) complex are not extensively documented in publicly available literature, significant insights can be drawn from computational investigations of closely related chromium(II) chloride species. DFT calculations on the α-phase of crystalline CrCl₂ have been instrumental in elucidating the electronic and magnetic properties of the Cr-Cl bonding environment. ed.ac.uknih.gov
Theoretical investigations on related low-spin Cr(II) complexes, such as trans-[CrCl₂(dmpe)₂] (where dmpe is 1,2-bis(dimethylphosphino)ethane), have demonstrated the power of DFT in conjunction with quantum chemical theory (QCT) to unravel complex electronic structures. acs.org These studies, which consider all possible quintet, triplet, and singlet ligand-field states, provide a framework for how the electronic structure of CrCl₂(THF) could be computationally approached. Such calculations would be crucial to determine parameters like the Cr-O and Cr-Cl bond dissociation energies, Mulliken charges on the atoms, and the energies and compositions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding its reactivity.
Table 1: Representative Theoretical Data for Related Chromium(II) Chloride Systems
| Property | α-CrCl₂ (DFT-GGA) | trans-[CrCl₂(dmpe)₂] (QCT) |
| Magnetic Ordering | Antiferromagnetic | S = 1 (spin triplet) |
| Band Gap / Excitation Energy | ~0.7-0.8 eV | D = +7.39(1) cm⁻¹ |
Data sourced from references ed.ac.ukacs.org. This table is illustrative and highlights the type of data obtained from computational studies on related systems.
Integration of Spectroscopic Data with Theoretical Models for Mechanistic Insights
A powerful approach to understanding the reactivity of transition metal complexes like CrCl₂(THF) involves the integration of experimental spectroscopic data with theoretical calculations. While specific studies on CrCl₂(THF) using this combined approach are scarce, the methodology has been successfully applied to other chromium complexes, providing a clear blueprint for future investigations. acs.orgresearchgate.nettandfonline.com
For instance, high-frequency and -field electron paramagnetic resonance (HFEPR) spectroscopy can be used to probe the ground-state electronic structure of paramagnetic chromium species. acs.org The experimental spin Hamiltonian parameters (such as the zero-field splitting parameters, D and E) obtained from HFEPR can be directly compared with values calculated using quantum chemical methods. This comparison allows for a detailed understanding of the electronic configuration and the nature of the ligand field.
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex. Time-dependent DFT (TD-DFT) calculations can be employed to predict the energies and intensities of these transitions, enabling the assignment of the observed spectral features to specific metal-centered (d-d) or charge-transfer transitions. researchgate.nettandfonline.combanglajol.info This assignment is crucial for understanding the nature of the frontier orbitals involved in chemical reactions.
Infrared (IR) and Raman spectroscopy can probe the vibrational modes of the complex, providing information about the strength of the Cr-Cl and Cr-O bonds. DFT calculations can predict these vibrational frequencies, and the comparison with experimental data can help to confirm the structure of the complex and any changes that occur during a reaction.
By combining these spectroscopic techniques with robust computational models, a comprehensive picture of the electronic and geometric structure of CrCl₂(THF) and its derivatives can be constructed. This integrated approach is essential for validating proposed reaction intermediates and for gaining deep mechanistic insights into the catalytic processes where this compound plays a vital role.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing CrCl₃·3THF, and how do variations in reaction parameters affect yield?
- Methodological Answer : CrCl₃·3THF is typically synthesized by refluxing anhydrous CrCl₃ with tetrahydrofuran (THF) in the presence of a reducing agent like zinc. Herwig and Zeiss (1958) reported yields of ~70% using stoichiometric ratios of CrCl₃:THF (1:3) under inert conditions at 60–80°C for 24 hours . Jeon et al. (2014) optimized this by introducing controlled moisture exclusion and pre-drying THF over molecular sieves, achieving >90% purity . Key variables include reaction time, temperature, and solvent purity. Contradictions in literature often arise from differences in CrCl₃ starting material (e.g., anhydrous vs. hydrated forms).
Q. How can researchers confirm the structural integrity of CrCl₃·3THF post-synthesis?
- Methodological Answer : Characterization involves:
- X-ray crystallography : To confirm the octahedral geometry of the Cr³⁺ center coordinated to three THF molecules and three chloride ligands .
- Elemental analysis : Matching experimental C, H, and Cl% with theoretical values (e.g., C: 38.5%, H: 6.45%, Cl: 28.4%) .
- IR spectroscopy : THF’s C-O-C stretching (~1070 cm⁻¹) and Cr-Cl vibrations (250–300 cm⁻¹) .
Q. What are the stability considerations for CrCl₃·3THF during storage and handling?
- Methodological Answer : The complex is hygroscopic and decomposes upon exposure to moisture or oxygen. Storage under argon or nitrogen at –20°C is recommended . Decomposition pathways include THF ligand loss (above 100°C) and oxidation to Cr(VI) species in air .
Advanced Research Questions
Q. How does the electronic structure of CrCl₃·3THF influence its catalytic activity in olefin polymerization?
- Methodological Answer : CrCl₃·3THF acts as a precursor for chromium-based catalysts in ethylene polymerization. The THF ligands stabilize the Cr³⁺ center, modulating its Lewis acidity. Jeon et al. (2014) demonstrated that replacing THF with stronger donors (e.g., pyridine) alters catalytic activity by changing the redox potential of Cr . Kinetic studies (e.g., DFT calculations) can reveal ligand substitution effects on transition states .
Q. What experimental strategies resolve contradictions in reported catalytic performance of CrCl₃·3THF across studies?
- Methodological Answer : Discrepancies often stem from:
- Impurity profiles : Trace water or oxygen during synthesis generates inactive CrOx species .
- Support effects : Heterogeneous vs. homogeneous catalyst systems (e.g., silica-supported CrCl₃·3THF vs. solution-phase use) .
- Reaction conditions : Temperature, pressure, and co-catalyst ratios (e.g., MAO vs. AlEt₃). Systematic replication studies with controlled variables are critical.
Q. Can computational modeling predict the reactivity of CrCl₃·3THF in novel catalytic cycles?
- Methodological Answer : Yes. Density Functional Theory (DFT) studies model ligand dissociation energies and reaction pathways. For example, Kern (1962) used Hartree-Fock methods to show THF’s weaker binding compared to ethers, enabling ligand exchange in catalytic cycles . Recent MD simulations by Crochet et al. (2016) explored solvent effects on Cr³⁺ speciation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
